molecular formula C18H21BFNO3 B7956891 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline

5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline

Cat. No.: B7956891
M. Wt: 329.2 g/mol
InChI Key: QOXUVPUZVVDRMS-UHFFFAOYSA-N
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Description

5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a fluorine atom and a boronic ester group. These features make it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline typically involves a multi-step process. One common method starts with the reaction of 2-fluorophenol with 2-bromoaniline in the presence of a base to form 2-(2-fluorophenoxy)aniline. This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

    Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. Additionally, the fluorine atom can enhance the compound’s binding affinity to specific receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Fluoro-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline stands out due to its unique combination of a fluorine atom and a boronic ester group. This combination enhances its reactivity and makes it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

5-fluoro-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO3/c1-17(2)18(3,4)24-19(23-17)13-7-5-6-8-15(13)22-16-10-9-12(20)11-14(16)21/h5-11H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXUVPUZVVDRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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